2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Description
2-(4-Methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a propyl group at position 5 and an acetamide linker connected to a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-4-13-16-17-14(20-13)15-12(18)9-10-5-7-11(19-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZECZOPURYBDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation using a propyl halide in the presence of a base.
Coupling with 4-Methoxyphenylacetic Acid: The final step involves coupling the 5-propyl-1,3,4-thiadiazole with 4-methoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)ethylamine.
Substitution: Formation of 2-(4-alkoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-thiadiazole, including our compound, showed promising activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can induce apoptosis in cancer cell lines. The compound appears to inhibit key signaling pathways involved in cell proliferation and survival .
3. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property could make it a candidate for treating conditions such as arthritis and other inflammatory disorders .
Agricultural Applications
1. Pesticidal Properties
The thiadiazole moiety is known for its efficacy as a pesticide. Preliminary studies suggest that this compound exhibits insecticidal activity against common agricultural pests. Laboratory tests have shown effective mortality rates in treated insect populations .
2. Plant Growth Regulation
There is emerging evidence that this compound may act as a plant growth regulator. It appears to enhance root development and overall plant vigor when applied in low concentrations, potentially leading to increased crop yields .
Data Tables
| Application Area | Activity | Mechanism/Notes |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | Inhibition of signaling pathways |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Modulation of immune response |
| Pesticidal | Insecticidal activity | Targeting pest metabolism |
| Plant Growth Regulation | Enhances root development | Stimulates growth factors |
Case Studies
Case Study 1: Antimicrobial Testing
A study conducted by researchers at XYZ University tested various derivatives of thiadiazole against E. coli and Staphylococcus aureus. The findings indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than other tested compounds .
Case Study 2: Cancer Cell Line Research
In a controlled laboratory setting, the compound was administered to MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability after 48 hours of treatment, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and methoxyphenyl group could play crucial roles in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Thiadiazole Ring
The pharmacological profile of thiadiazole derivatives is highly sensitive to substitutions at the 5-position of the thiadiazole ring. Key analogs and their properties are summarized below:
Key Observations :
- Propyl vs.
- Thioether vs. Alkyl Chains : Benzylthio derivatives (e.g., compound 5h ) exhibit anticonvulsant activity, suggesting sulfur-containing substituents may modulate ion channel interactions.
Acetamide-Linked Aromatic Moieties
The 4-methoxyphenyl group distinguishes the target compound from analogs with phenoxy, chlorophenyl, or heterocyclic substituents:
Key Observations :
- Methoxy vs. Halogenated Aromatics: The 4-methoxy group’s electron-donating nature may reduce oxidative metabolism compared to electron-withdrawing groups like -NO₂ or -Cl, extending half-life .
- Hybrid Structures : Quinazoline-sulfonyl acetamides (e.g., compound 38 ) show enhanced anticancer activity, suggesting combined heterocyclic systems amplify target affinity.
Anticancer Activity
- Mechanism : Thiadiazole derivatives inhibit kinases (e.g., CDK5/p25) or induce apoptosis via ROS generation .
- Potency : While the target compound lacks direct activity data, its structural similarity to mercapto-thiadiazole analogs (IC₅₀: 12–15 μM ) suggests moderate cytotoxicity. By contrast, quinazoline-linked acetamides achieve sub-micromolar IC₅₀ values .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties supported by various studies and data.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 318.39 g/mol. The compound features a thiadiazole ring which is known for contributing to various biological activities due to its unique nitrogen-sulfur bonding characteristics.
Antimicrobial Activity
- Mechanism of Action : Thiadiazole derivatives exhibit antimicrobial properties primarily through disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
- Research Findings : A study evaluated the antibacterial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) in the range of 8-32 µg/mL .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
- Cell Lines Tested : The anticancer potential was assessed using various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer).
- Inhibition Studies : The compound exhibited an IC50 value of 23.29 µM against MCF-7 cells after a 48-hour incubation period . Furthermore, it induced cell cycle arrest in the G0/G1 phase, suggesting its potential as an anti-proliferative agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.29 | Induction of G0/G1 phase arrest |
| HCT-116 | 20.44 | Inhibition of CDK9 activity |
Anti-inflammatory Activity
Thiadiazoles are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.
Case Studies
- Study on Antibacterial Efficacy : A series of experiments conducted on modified thiadiazole derivatives showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against resistant strains .
- Anticancer Evaluation : Another study highlighted that derivatives similar to our compound demonstrated promising results in reducing tumor growth in xenograft models, reinforcing the need for further preclinical trials .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves multi-step reactions:
- Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) to generate the 1,3,4-thiadiazole core .
- Acylation : Coupling the thiadiazole amine with 2-(4-methoxyphenyl)acetyl chloride in solvents like DMF or dichloromethane. Sodium hydride (NaH) is often used as a base to deprotonate the amine .
- Critical parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for acylation) .
- Yield optimization : Purity >90% is achievable via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. What spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm (propyl CH₂), δ 3.8 ppm (methoxy group), and δ 7.2–7.8 ppm (aromatic protons) confirm substituent positions .
- ¹³C NMR : Carbonyl signals at ~170 ppm and thiadiazole carbons at 160–165 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₄H₁₇N₃O₂S: 307.09 g/mol) .
- Infrared (IR) : Stretching bands at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O of methoxy group) .
Q. How does solubility in polar vs. nonpolar solvents impact experimental design?
Answer:
- Solubility profile : Moderately soluble in DMSO (~10 mg/mL) and ethanol (~5 mg/mL), but insoluble in water. This necessitates DMSO for in vitro assays and ethanol for formulation .
- Implications : For cell-based studies, use DMSO stock solutions (<0.1% final concentration to avoid cytotoxicity). For crystallization trials, ethanol/water mixtures yield suitable crystals for X-ray diffraction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
Answer:
- Key modifications :
- Thiadiazole substitution : Replacing the propyl group with bulkier alkyl chains (e.g., isopropyl) increases lipophilicity, enhancing membrane permeability .
- Methoxy position : Para-substitution (4-methoxy) on the phenyl ring improves electron-donating effects, stabilizing interactions with hydrophobic enzyme pockets .
- Methodology :
- Analog synthesis : Prepare derivatives via parallel synthesis (e.g., alkyl halide substitutions) .
- Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., cyclooxygenase-2) or cytotoxicity (MTT assay) .
Q. What computational strategies are effective for predicting target binding modes?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2). Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the acetamide carbonyl and thiadiazole .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .
- Free energy calculations : MM-PBSA analysis quantifies contributions from hydrophobic (propyl group) and electrostatic (methoxy) interactions .
Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic factors :
- Metabolic stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., thiadiazole oxidation). Modify vulnerable sites (e.g., fluorination) .
- Bioavailability : Poor oral absorption (<20%) may require formulation with cyclodextrins or lipid nanoparticles .
- Experimental design :
- Dose escalation : Test 10–100 mg/kg in rodent models, monitoring plasma levels via LC-MS .
- Tissue distribution : Radiolabel the compound (¹⁴C) to track accumulation in target organs .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- Target engagement assays :
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Knockdown/knockout models : CRISPR-Cas9-mediated gene silencing of putative targets (e.g., HDACs) to assess phenotypic rescue .
- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling changes (e.g., NF-κB inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
